molecular formula C17H8F29O5P B12731720 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate CAS No. 94200-43-8

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate

Cat. No.: B12731720
CAS No.: 94200-43-8
M. Wt: 874.17 g/mol
InChI Key: OPYLRJAHXRPJLM-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate is a highly fluorinated compound Its structure includes a long perfluorinated carbon chain, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate typically involves the reaction of a perfluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. It can also participate in hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and amines, typically under mild heating.

    Hydrolysis: Conducted using dilute acids or bases at elevated temperatures.

Major Products

The major products of these reactions include various substituted phosphates and fluorinated alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.

    Medicine: Explored for use in medical imaging and as a component in certain pharmaceuticals.

    Industry: Applied in the development of non-stick coatings and water-repellent materials.

Mechanism of Action

The compound exerts its effects primarily through its hydrophobic and lipophobic properties, which are due to the extensive fluorination of the carbon chain. This makes it an effective barrier against water and oils. In biological systems, it interacts with cell membranes and proteins, potentially altering their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Uniqueness

Compared to similar compounds, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate is unique due to its phosphate group, which imparts additional reactivity and potential for functionalization. This makes it particularly valuable in applications requiring specific chemical modifications.

Properties

CAS No.

94200-43-8

Molecular Formula

C17H8F29O5P

Molecular Weight

874.17 g/mol

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl) dihydrogen phosphate

InChI

InChI=1S/C17H8F29O5P/c18-4(19,1-3(47)2-51-52(48,49)50)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)46/h3,47H,1-2H2,(H2,48,49,50)

InChI Key

OPYLRJAHXRPJLM-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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